(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that features a quinoline moiety fused to an indeno-oxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common method includes the cyclization of a quinoline derivative with an indeno-oxazole precursor under specific conditions. The reaction often requires the use of catalysts such as palladium or copper and may involve steps like nucleophilic substitution, cycloaddition, and oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of solvents like ethanol or methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinoline and indeno-oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can intercalate into DNA, disrupting its function, or bind to specific proteins, altering their activity. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]thiazole: Similar structure but contains a sulfur atom instead of oxygen.
(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]imidazole: Contains a nitrogen atom in place of oxygen.
Uniqueness
(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is unique due to its specific combination of quinoline and indeno-oxazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3aS,8bR)-2-quinolin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c1-3-7-14-13(6-1)11-17-18(14)21-19(22-17)16-10-9-12-5-2-4-8-15(12)20-16/h1-10,17-18H,11H2/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXOYKBPSDLDAZ-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.